N-(1-(2-Oxoethyl)cyclobutyl)benzamide
Description
N-(1-(2-Oxoethyl)cyclobutyl)benzamide is a benzamide derivative characterized by a cyclobutyl ring substituted with a 2-oxoethyl group at the 1-position, linked to the benzamide moiety via the nitrogen atom. The cyclobutane ring introduces significant steric strain due to its four-membered structure, which may influence conformational rigidity, metabolic stability, and binding interactions in biological systems. Applications of similar compounds span medicinal chemistry (e.g., enzyme inhibition, antimicrobial activity) and catalysis (e.g., directing groups in C–H functionalization) .
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-[1-(2-oxoethyl)cyclobutyl]benzamide |
InChI |
InChI=1S/C13H15NO2/c15-10-9-13(7-4-8-13)14-12(16)11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2,(H,14,16) |
InChI Key |
LGWRGTMGXJOPBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC=O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-Oxoethyl)cyclobutyl)benzamide typically involves the reaction of cyclobutylamine with benzoyl chloride to form the benzoylamino derivative. This intermediate is then subjected to a formylation reaction to introduce the acetaldehyde group. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-Oxoethyl)cyclobutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoylamino group can participate in nucleophilic substitution reactions, where nucleophiles replace the benzoyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: [1-(Benzoylamino)cyclobutyl]acetic acid.
Reduction: [1-(Benzoylamino)cyclobutyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-(2-Oxoethyl)cyclobutyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-(2-Oxoethyl)cyclobutyl)benzamide involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzoylamino group may also interact with specific receptors or enzymes, modulating their activity. These interactions can affect cellular pathways and processes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(1-(2-Oxoethyl)cyclobutyl)benzamide can be contextualized against the following analogs:
Table 1: Comparative Analysis of Benzamide Derivatives
Structural and Electronic Comparisons
- Cyclobutyl vs. Azetidinone Rings: The cyclobutyl group in the target compound imposes greater steric strain compared to the azetidinone (β-lactam) ring in antimicrobial analogs . This strain may enhance binding rigidity but reduce synthetic accessibility.
- Ketone Functionality : The 2-oxoethyl group differentiates the compound from hydroxy-substituted analogs (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide), which prioritize hydrogen bonding for directing metal catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
